2-(3-Amino-4-chlorobenzoyl)benzoic acid;ethane
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Overview
Description
2-(3-Amino-4-chlorobenzoyl)benzoic acid;ethane is an organic compound with the molecular formula C14H10ClNO3. It is a pale yellow solid that is used as a synthetic intermediate in various chemical reactions. This compound is known for its role in the synthesis of thioketone drugs, which are used to treat a variety of medical conditions .
Preparation Methods
The preparation of 2-(3-Amino-4-chlorobenzoyl)benzoic acid;ethane typically involves the hydrogenation of 2-(4-chloro-3-nitrobenzoyl)benzoic acid using Raney nickel as a catalyst. The reaction is carried out in an organic solvent under a hydrogen atmosphere for 1-5 hours. This method is advantageous due to its mild reaction conditions, high purity of the target product, high yield, low cost, and environmental friendliness, making it suitable for industrial production .
Chemical Reactions Analysis
2-(3-Amino-4-chlorobenzoyl)benzoic acid;ethane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: The nitro group in the precursor can be reduced to an amino group using hydrogenation.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, Raney nickel, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-(3-Amino-4-chlorobenzoyl)benzoic acid;ethane has several scientific research applications, including:
Chemistry: It is used as a synthetic intermediate in the preparation of various organic compounds.
Industry: The compound is used in the production of resins and polymers.
Mechanism of Action
The mechanism of action of 2-(3-Amino-4-chlorobenzoyl)benzoic acid;ethane involves its role as a synthetic intermediate. In biological systems, it is used to prepare compounds that interact with specific molecular targets and pathways. For example, thioketone drugs synthesized from this compound can inhibit certain enzymes or receptors, leading to therapeutic effects .
Comparison with Similar Compounds
2-(3-Amino-4-chlorobenzoyl)benzoic acid;ethane can be compared with other similar compounds, such as:
2-(4-Chlorobenzoyl)benzoic acid: This compound is used in the preparation of bisphthalazinone monomers for the synthesis of poly(arylene ether)s, poly(arylene thioether)s, and poly(arylene sulfone)s.
2-Amino-4-chlorobenzoic acid: This compound has a similar structure but lacks the benzoyl group, making it less versatile in synthetic applications.
The uniqueness of this compound lies in its specific functional groups, which allow for a wide range of chemical reactions and applications in various fields.
Properties
Molecular Formula |
C16H16ClNO3 |
---|---|
Molecular Weight |
305.75 g/mol |
IUPAC Name |
2-(3-amino-4-chlorobenzoyl)benzoic acid;ethane |
InChI |
InChI=1S/C14H10ClNO3.C2H6/c15-11-6-5-8(7-12(11)16)13(17)9-3-1-2-4-10(9)14(18)19;1-2/h1-7H,16H2,(H,18,19);1-2H3 |
InChI Key |
CLQNXAPWXVNPGK-UHFFFAOYSA-N |
Canonical SMILES |
CC.C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)Cl)N)C(=O)O |
Origin of Product |
United States |
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